N-Desbutyldronedarone HCl
Description
Contextualization as a Dronedarone (B1670951) Biotransformation Product
Dronedarone undergoes extensive metabolism in the body, primarily in the liver. nih.govsci-hub.se The major metabolic pathway involves N-debutylation, a process largely catalyzed by the cytochrome P450 enzyme CYP3A4, leading to the formation of N-desbutyldronedarone. nih.govnih.gov This biotransformation is a crucial aspect of dronedarone's pharmacokinetics, as N-desbutyldronedarone is a major circulating metabolite, with plasma exposure levels similar to the parent drug. nih.govfda.gov
The formation of N-desbutyldronedarone is a primary step in the metabolic cascade of dronedarone. nih.gov Following its formation, N-desbutyldronedarone is further metabolized. One of the key subsequent pathways is catalyzed by monoamine oxidase (MAO-A), which converts N-desbutyldronedarone into propanoic acid-dronedarone and phenol-dronedarone. nih.gov Studies have shown that N-desbutyldronedarone is metabolized less rapidly than its parent compound, dronedarone. nih.gov
The metabolic fate of dronedarone is complex, with several enzymes playing a role. While CYP3A isoforms are the main contributors to the initial N-debutylation, other enzymes like CYP2D6 are involved in other metabolic steps, such as hydroxylation on the butyl-benzofuran moiety of dronedarone. nih.govnih.gov
Research Significance in Drug Metabolism and Discovery Sciences
In the realm of drug discovery and development, N-desbutyldronedarone HCl serves as a critical reference standard. nih.govsynzeal.comlgcstandards.com The synthesis and characterization of this metabolite and other potential impurities are vital for process development and quality control of the dronedarone drug substance. nih.gov By having access to pure reference standards of metabolites like N-desbutyldronedarone, researchers can accurately quantify its presence in biological samples, conduct detailed pharmacokinetic and pharmacodynamic studies, and investigate potential drug-drug interactions. nih.gov
Furthermore, research into N-desbutyldronedarone's interaction with various enzyme systems, such as its reversible inhibition of CYP2J2, provides valuable insights into potential mechanisms of drug-drug interactions and adverse effects. nih.govuni.lu This knowledge is crucial for predicting and managing the clinical use of dronedarone. The availability of isotopically labeled versions, such as [2H6]-N-Desbutyldronedarone hydrochloride, further aids in metabolic and pharmacokinetic research by allowing for precise tracing and quantification in complex biological matrices. schd-shimadzu.com
Interactive Data Tables
Table 1: Key Enzymes in Dronedarone and N-Desbutyldronedarone Metabolism
| Compound | Metabolic Process | Primary Enzyme(s) Involved | Reference(s) |
| Dronedarone | N-debutylation | CYP3A4, CYP3A5, CYP2D6 | nih.govnih.gov |
| Dronedarone | Hydroxylation (butyl-benzofuran moiety) | CYP2D6 | nih.gov |
| N-Desbutyldronedarone | Further Metabolism | MAO-A | nih.gov |
| Propanoic acid-dronedarone | Hydroxylation | CYP2C8, CYP1A1 | nih.gov |
Table 2: Pharmacokinetic Properties of Dronedarone and N-Desbutyldronedarone
| Parameter | Dronedarone | N-Desbutyldronedarone | Reference(s) |
| Bioavailability (with high-fat meal) | ~15% | - | fda.gov |
| Time to Peak Plasma Concentration (with food) | 3 to 6 hours | 3 to 6 hours | drugbank.com |
| Plasma Protein Binding | >98% | 98.5% | fda.govdrugbank.com |
| Circulating Levels | Similar to parent drug | Similar to dronedarone | nih.govfda.gov |
| Pharmacological Potency | - | 1/10 to 1/3 of dronedarone | fda.gov |
Properties
Molecular Formula |
C27H36N2O5S.HCl |
|---|---|
Molecular Weight |
537.11 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Process Investigations for N Desbutyldronedarone Hcl
Development of Novel Synthetic Routes and Precursors
The synthesis of N-Desbutyldronedarone, a primary metabolite of Dronedarone (B1670951), often leverages precursors and intermediates from the established synthetic routes of the parent compound. researchgate.net The core of these syntheses typically involves the construction of the 2-butyl-3-(4-hydroxybenzoyl)benzofuran (B1194621) scaffold, followed by etherification and functional group manipulations.
Strategies for Stereochemical Control in Synthesis
While N-Desbutyldronedarone HCl itself is not chiral, the principles of stereochemical control are paramount in modern pharmaceutical synthesis to ensure the selective formation of desired isomers and to avoid chiral impurities, especially when asymmetric centers are present in precursor molecules or related compounds. nih.govnih.gov Advanced synthetic methods employ chiral auxiliaries, asymmetric catalysis, and stereoselective reagents to control the three-dimensional arrangement of atoms. nih.gov For heterocyclic systems like the pyrrolidines, which can be analogous to components in drug synthesis, diastereoselective 1,3-dipolar cycloaddition reactions have been developed, using chiral N-tert-butanesulfinyl groups to induce high levels of stereocontrol. nih.gov Such strategies exemplify the sophisticated approaches available to control stereochemistry in the synthesis of complex molecules.
Enzymatic and Biocatalytic Approaches to Synthesis
Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. researchgate.netnih.gov Enzymes are increasingly used for the synthesis of active pharmaceutical ingredients (APIs) and their metabolites. preprints.orgsemanticscholar.org These methods can significantly shorten multi-step synthetic routes and reduce the generation of hazardous waste. nih.gov
For the synthesis of metabolites like N-Desbutyldronedarone, cytochrome P450 (CYP) enzymes, particularly the CYP3A family, are of significant interest as they are involved in the in-vivo metabolism of Dronedarone to N-Desbutyldronedarone through N-debutylation. nih.gov The use of isolated enzymes or whole-cell systems that express specific CYPs can be a direct route to produce the metabolite from the parent drug. preprints.orgsemanticscholar.org Furthermore, other enzyme classes like reductases, oxidases, and hydrolases are employed for various transformations in pharmaceutical synthesis, such as the creation of chiral alcohols and amines, which are common building blocks. illinois.edu
Impurity Profiling and Control in this compound Production
Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory authorities to ensure the safety and efficacy of the final product. scirp.org Process-related impurities (PRIs) can arise from various sources, including raw materials, intermediates, and reagents used in the synthesis. international-biopharma.comsynthinkchemicals.comintertek.com
Identification and Characterization of Process-Related Impurities
For Dronedarone HCl, the parent compound of N-Desbutyldronedarone, several process-related impurities have been identified and characterized using techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netscirp.org These impurities often provide insight into potential impurities that could arise during the synthesis of this compound. Since N-Desbutyldronedarone is a major metabolite of Dronedarone, it can also be considered an impurity in the manufacturing of the parent drug. researchgate.net
A study on Dronedarone identified and characterized six potential process-related impurities. researchgate.net The structures of these impurities were elucidated using mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
Table 1: Examples of Process-Related Impurities Identified in Dronedarone Synthesis
| Impurity Name | Molecular Formula | Characterization Techniques |
|---|---|---|
| 5-amino-3-[4-(3-di-n-butylaminopropoxy)benzoyl]-2-n-butylbenzofuran | C31H44N2O3 | MS, IR, 1H NMR, 13C NMR, DEPT |
| N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide | C33H48N2O7S2 | MS, IR, 1H NMR, 13C NMR, DEPT |
| N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)-1-chloromethanesulfonamide | C32H45ClN2O5S | MS, IR, 1H NMR, 13C NMR, DEPT |
| N-{2-propyl-3-[4-(3-dibutylaminopropoxy)benzoyl]benzofuran-5-yl}methanesulfonamide | C30H42N2O5S | MS, IR, 1H NMR, 13C NMR, DEPT |
| N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)formamide | C32H44N2O4 | MS, IR, 1H NMR, 13C NMR, DEPT |
| (2-butyl-5-((3-(dibutylamino)propyl)amino)benzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone | C42H67N3O3 | MS, IR, 1H NMR, 13C NMR, DEPT |
Source: Adapted from research on Dronedarone impurities. researchgate.net
Optimization of Reaction Conditions for Enhanced Purity
To control the formation of impurities, optimization of reaction conditions is essential. nih.govresearchgate.net This involves a systematic study of parameters such as temperature, reaction time, solvent, and the molar ratio of reactants and catalysts. For instance, in a Friedel–Crafts acylation step, adjusting the amount of solvent and the molar ratio of starting materials can prevent incomplete reactions and minimize the formation of by-products. nih.gov Similarly, controlling the reaction temperature is crucial; elevated temperatures can often lead to an increase in impurity formation. nih.gov The goal is to identify a robust set of conditions that consistently produces the desired product with high purity and yield.
In Vitro and Pre Clinical Investigation of N Desbutyldronedarone Biotransformation
Enzymology of N-Desbutyldronedarone Formation
The initial step in the metabolism of dronedarone (B1670951) that leads to the formation of N-Desbutyldronedarone is primarily catalyzed by cytochrome P450 enzymes.
Further investigations have revealed contributions from other CYP isoforms, albeit to a lesser extent. Studies have demonstrated that CYP2D6 and CYP3A5 are also capable of metabolizing dronedarone to N-Desbutyldronedarone. researchgate.net The metabolic potency for this conversion has been ranked in the order of CYP3A4 ≈ CYP3A5 > CYP2D6. researchgate.net In studies with rats, the metabolism of dronedarone to N-desbutyldronedarone has also been observed. researchgate.net
The significant role of CYP3A4 is underscored by inhibition studies. The presence of ketoconazole, a potent CYP3A4 inhibitor, has been shown to substantially decrease the formation of N-Desbutyldronedarone from dronedarone in vitro. nih.gov
While CYP enzymes are central to the formation of N-Desbutyldronedarone, non-CYP enzymes, particularly Monoamine Oxidase (MAO), play a critical role in its subsequent biotransformation. Specifically, MAO-A has been identified as the primary enzyme responsible for the metabolism of N-Desbutyldronedarone. nih.gov This metabolic pathway leads to the formation of downstream metabolites, including propanoic acid-dronedarone and phenol-dronedarone. nih.gov
In vitro studies with human liver microsomes and hepatocytes have shown that the clearance of N-Desbutyldronedarone is significantly inhibited by clorgyline, a selective MAO-A inhibitor. researchgate.net Flavin-containing monooxygenases (FMOs) and UDP-glucuronosyltransferases (UGTs) are not directly involved in the initial formation of N-Desbutyldronedarone from dronedarone but are active in the metabolism of its downstream products. nih.gov
Characterization of Subsequent Metabolic Pathways of N-Desbutyldronedarone
Once formed, N-Desbutyldronedarone undergoes further metabolic transformations through oxidative and conjugative pathways.
The primary oxidative metabolic pathway for N-Desbutyldronedarone is catalyzed by MAO-A, leading to the formation of propanoic acid-dronedarone and phenol-dronedarone. nih.gov Propanoic acid-dronedarone is then further hydroxylated, a reaction predominantly catalyzed by CYP2C8 and CYP1A1. nih.gov
The phenol-dronedarone metabolite undergoes extensive phase II conjugation. In vitro studies have demonstrated that it is a substrate for glucuronidation, a process that increases its water solubility and facilitates its excretion. nih.gov
The biotransformation of N-Desbutyldronedarone by MAO-A occurs via oxidative deamination. wikipedia.org This enzymatic reaction involves the removal of the amine group from the N-desbutyl moiety, which is then oxidized to an aldehyde. This unstable intermediate is subsequently further oxidized to a carboxylic acid, resulting in the formation of propanoic acid-dronedarone. wikipedia.org This process is a key step in the catabolism of N-Desbutyldronedarone. wikipedia.org
The formation of phenol-dronedarone from N-Desbutyldronedarone is also a result of MAO-A catalysis. nih.gov The precise mechanism for the formation of the phenol (B47542) metabolite has not been fully elucidated but is a recognized outcome of MAO-A-mediated metabolism of N-Desbutyldronedarone.
In Vitro and Animal Model-Based Investigations of Metabolic Interactions
N-Desbutyldronedarone has been shown to be not only a metabolite but also an inhibitor of several key drug-metabolizing enzymes, indicating a potential for drug-drug interactions.
In vitro studies have demonstrated that N-Desbutyldronedarone can inhibit and inactivate CYP3A4 and CYP3A5 in a time-, concentration-, and NADPH-dependent manner. researchgate.netnih.gov This suggests that as N-Desbutyldronedarone is formed, it can modulate the metabolic activity of the very enzymes responsible for its generation from the parent compound, dronedarone.
Furthermore, N-Desbutyldronedarone has been identified as a potent inhibitor of CYP2J2, a significant cardiac CYP450 enzyme. researchgate.net Both reversible and irreversible (mechanism-based) inhibition of CYP2J2 by N-Desbutyldronedarone have been observed in vitro. researchgate.net
The following tables summarize the in vitro inhibitory and inactivation kinetic parameters of N-Desbutyldronedarone for various CYP450 isoforms.
Table 1: In Vitro Inhibition of CYP450 Isoforms by N-Desbutyldronedarone
| CYP Isoform | Inhibition Constant (Ki) |
|---|
Table 2: In Vitro Inactivation of CYP450 Isoforms by N-Desbutyldronedarone
| CYP Isoform | Inactivation Constant (kinact) | Inactivator Concentration at Half-Maximum Rate (KI) | Partition Ratio |
|---|---|---|---|
| CYP3A4 | 0.099 min-1 nih.gov | 6.24 µM nih.gov | 35.3 nih.gov |
| CYP3A5 | 0.056 min-1 nih.gov | 5.45 µM nih.gov | 36.6 nih.gov |
These in vitro findings highlight the potential of N-Desbutyldronedarone to act as a perpetrator of metabolic drug-drug interactions. researchgate.net Animal models have also been utilized to investigate these interactions, with studies in rats demonstrating alterations in the metabolic profile of dronedarone and the formation of N-desbutyldronedarone in the presence of factors that can influence CYP activity. researchgate.net
Enzyme Induction and Inhibition Studies (e.g., CYP, OAT3, P-gp)
The biotransformation of N-Desbutyldronedarone HCl, the primary active metabolite of the antiarrhythmic drug dronedarone, is significantly influenced by cytochrome P450 (CYP) enzymes. In vitro studies have demonstrated that N-Desbutyldronedarone is a potent inhibitor of several key CYP isoforms, which can lead to significant drug-drug interactions.
Research has shown that both dronedarone and its N-desbutyl metabolite inactivate CYP3A4 and CYP3A5 in a time-, concentration-, and NADPH-dependent manner. This inactivation occurs through a dual mechanism involving mechanism-based inactivation (MBI) and the formation of a metabolite-intermediate complex. The formation of glutathione (B108866) adducts derived from quinone oxime intermediates of both dronedarone and N-Desbutyldronedarone further supports the MBI of CYP3A4 and CYP3A5.
In addition to its inhibitory effects, the formation of N-Desbutyldronedarone from its parent compound, dronedarone, is primarily mediated by CYP3A4. While N-Desbutyldronedarone is a major circulating metabolite, it possesses approximately one-third to one-tenth of the pharmacodynamic activity of the parent drug.
Detailed kinetic parameters for the inactivation of CYP3A4 and CYP3A5 by N-Desbutyldronedarone have been determined:
| Enzyme | Inactivator | K_I (μM) | k_inact (min⁻¹) |
| CYP3A4 | N-Desbutyldronedarone | 6.24 | 0.099 |
| CYP3A5 | N-Desbutyldronedarone | 5.45 | 0.056 |
While the interaction of N-Desbutyldronedarone with CYP enzymes has been a primary focus of research, its potential interactions with other important drug transporters such as Organic Anion Transporter 3 (OAT3) and P-glycoprotein (P-gp) are not well-documented in publicly available scientific literature. These transporters play a crucial role in the disposition and clearance of many drugs, and any potential interaction could have significant clinical implications. Further investigation is required to fully characterize the induction and inhibition profile of N-Desbutyldronedarone with respect to these and other transporters.
Impact of Physiological and Dietary Factors on Metabolism (animal models)
Pre-clinical studies utilizing animal models have provided insights into how physiological and dietary conditions can alter the metabolism of dronedarone to its N-desbutyl metabolite. In a study involving male Sprague-Dawley rats, the influence of diet-induced obesity and hyperlipidemia on dronedarone metabolism was investigated.
The research revealed that in rats fed high-fat or high-carbohydrate diets for 14 weeks, the metabolic profile of dronedarone was significantly altered. Specifically, these diets led to a reduction in the formation velocity of N-Desbutyldronedarone. This suggests that dietary factors can modulate the enzymatic activity responsible for the biotransformation of dronedarone.
Furthermore, the study observed that in a state of hyperlipidemia, the plasma and lung concentrations of the parent drug, dronedarone, were significantly higher compared to normolipidemic conditions. While this finding pertains to the parent compound, it highlights the substantial impact that physiological states, influenced by diet, can have on drug disposition, which may consequently affect the formation and concentration of its metabolites like N-Desbutyldronedarone.
These findings from animal models underscore the importance of considering physiological and dietary states when evaluating the pharmacokinetics of dronedarone and its primary metabolite, N-Desbutyldronedarone.
| Animal Model | Dietary/Physiological Condition | Impact on N-Desbutyldronedarone Formation |
| Male Sprague-Dawley Rats | High-Fat Diet | Reduction in formation velocity |
| Male Sprague-Dawley Rats | High-Carbohydrate Diet | Reduction in formation velocity |
| Male Sprague-Dawley Rats | Hyperlipidemia | Altered dronedarone metabolic profile |
Sophisticated Analytical Methodologies for N Desbutyldronedarone Hcl Research and Quantification
Advanced Chromatographic Techniques for Separation and Quantitation
Chromatographic techniques are indispensable for the separation and quantification of N-Desbutyldronedarone HCl from complex mixtures. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prominently used methods, each offering distinct advantages in terms of resolution, speed, and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful and widely adopted technique for the determination of this compound in biological and other research matrices. rsc.orgnih.gov Its high sensitivity and selectivity allow for the accurate quantification of the analyte even at very low concentrations. rsc.org The development of a robust LC-MS/MS method involves meticulous optimization of chromatographic conditions and mass spectrometric parameters.
Method validation is a critical aspect, ensuring the reliability and reproducibility of the analytical data. nih.gov Key validation parameters typically include linearity, precision, accuracy, selectivity, and stability. For instance, a developed method might demonstrate linearity over a specific concentration range, with intra- and inter-assay precision and accuracy falling within acceptable limits as defined by regulatory guidelines. nih.govnih.govmdpi.com Sample preparation is also a crucial step, often employing techniques like solid-phase extraction to effectively remove matrix interferences and enhance the recovery of the analyte. nih.gov
Interactive Data Table: Example Validation Parameters for a Hypothetical LC-MS/MS Method
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental techniques for assessing the purity and determining the content of this compound in bulk drug substances and pharmaceutical formulations. jocpr.comresearchgate.netresearchgate.net These methods offer excellent resolution and reproducibility for separating the analyte from related substances and degradation products.
A typical HPLC or UPLC method utilizes a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). jocpr.commdpi.com The detection is commonly performed using a UV detector at a specific wavelength. mdpi.com Method development focuses on optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve optimal separation and peak shape.
For instance, a reported HPLC method for the simultaneous determination of dronedarone (B1670951) and its metabolite, N-desbutyldronedarone, in human plasma employed a cyanopropyl derivatized silica (B1680970) phase column with a mobile phase of methanol, acetonitrile, water, and potassium dihydrogen phosphate (B84403) buffer. mdpi.com The UV detection was set at 290 nm, and the method was validated for its specificity, accuracy, and precision. mdpi.com
Interactive Data Table: Example Chromatographic Conditions for HPLC/UPLC Analysis
State-of-the-Art Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are paramount for the definitive structural elucidation and characterization of this compound. These methods provide detailed information about the molecular structure, functional groups, and elemental composition of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. scilit.comresearchgate.netnih.gov ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for the confirmation of its structure. nih.gov The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum are unique to the molecule's structure. nih.gov
Furthermore, advanced NMR techniques can be employed for isotopic analysis, which can be valuable in metabolic studies to trace the fate of isotopically labeled compounds. nih.govnih.gov Position-specific isotope analysis by NMR can provide a quantitative isotopic fingerprint of a compound, which can be useful in understanding its synthetic origin or metabolic transformations. nih.gov
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the accurate mass determination and elemental composition analysis of this compound and its metabolites. nih.govchromatographyonline.com HRMS instruments, such as quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometers, provide mass measurements with high accuracy (typically <5 ppm), which allows for the confident assignment of elemental formulas to the detected ions. nih.gov
In the context of metabolite identification, HRMS is invaluable for distinguishing drug metabolites from endogenous components in biological matrices. nih.gov By comparing the high-resolution mass spectra of the parent drug and its metabolites, researchers can identify the types of biotransformations that have occurred, such as hydroxylation, dealkylation, or oxidation. nih.gov The fragmentation patterns observed in the tandem mass spectra (MS/MS) provide further structural information for the precise localization of the metabolic modification. chromatographyonline.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques used for the characterization of this compound.
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the chemical bonds. For this compound, characteristic absorption bands would be expected for the N-H, C=O, C-O, and aromatic C-H bonds. The spectrum of the hydrochloride salt would also show characteristic absorptions. nist.govnih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound would exhibit characteristic absorption maxima (λmax) in the UV region, which can be used for its quantification and to provide information about its electronic structure. The spectrum is typically recorded in a suitable solvent, such as methanol or a buffered solution. researchgate.netresearchgate.netjddtonline.info
Development and Application of Certified Reference Materials and Analytical Standards
The accuracy and reliability of analytical data for this compound are fundamentally reliant on the availability and proper use of high-purity reference materials. Certified Reference Materials (CRMs) and analytical standards serve as the cornerstone for method validation, instrument calibration, and quality control, ensuring that measurements are traceable and comparable across different laboratories and over time.
The development of a CRM for a compound like this compound is a meticulous process that involves several critical stages. It begins with the synthesis or procurement of a high-purity batch of the material. This batch then undergoes a comprehensive characterization to confirm its identity and to quantify its purity with the lowest possible uncertainty.
Homogeneity and stability studies are paramount in the certification process. Homogeneity testing ensures that there is no significant difference in the property values among different units of the reference material. Stability assessments are conducted under various storage and transport conditions (e.g., temperature, humidity, light exposure) to establish the shelf-life and recommended storage conditions for the material.
The certified value of a CRM is typically assigned based on the results from multiple independent, high-precision analytical techniques. For an organic molecule such as this compound, these might include:
Chromatographic methods: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection to assess purity and identify impurities.
Spectroscopic methods: Nuclear Magnetic Resonance (NMR) for structural elucidation and quantitative analysis (qNMR), and Mass Spectrometry for molecular weight confirmation.
Thermal analysis: Differential Scanning Calorimetry (DSC) to determine the melting point and purity.
Elemental analysis: To confirm the empirical formula.
Water content determination: Karl Fischer titration is a common method for accurately measuring the water content.
The application of these certified standards is critical in various stages of pharmaceutical analysis. In quantitative assays, a well-characterized reference standard of this compound is used to prepare calibration curves and quality control samples. This ensures the accuracy of the determined concentrations of the analyte in unknown samples. For instance, in bioanalytical methods developed to study the pharmacokinetics of dronedarone and its metabolites, the this compound analytical standard is indispensable for the precise quantification in biological matrices like plasma.
In impurity profiling, reference standards of potential impurities, including this compound if it is considered an impurity of another active pharmaceutical ingredient, are used for identification and quantification. The availability of these standards allows for the development of stability-indicating methods that can resolve the active ingredient from its degradation products and related substances.
While specific certified reference materials for this compound developed by metrological institutes are not widely documented in publicly available literature, commercial suppliers provide well-characterized analytical standards. These standards are typically accompanied by a Certificate of Analysis (CoA) that details the identity, purity, and other relevant properties of the material. The data presented in a CoA is crucial for the end-user to assess the suitability of the standard for their specific application.
Below are illustrative data tables that one might expect to find in the documentation accompanying a high-quality analytical standard of this compound.
Table 1: Physicochemical Properties of this compound Analytical Standard
| Property | Value | Method of Determination |
| Molecular Formula | C₂₇H₃₆N₂O₅S·HCl | --- |
| Molecular Weight | 537.11 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | Not Determined | --- |
| Solubility | Soluble in Methanol | Visual Inspection |
Table 2: Purity and Impurity Profile of this compound Analytical Standard
| Test | Result | Method |
| Purity (by HPLC) | ≥99.5% | HPLC-UV |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Water Content | <0.5% | Karl Fischer Titration |
| Residual Solvents | Complies with ICH Q3C | Headspace GC-MS |
| Individual Impurity | <0.10% | HPLC-UV |
| Total Impurities | <0.5% | HPLC-UV |
The data in these tables, while representative, would be specific to each batch of the analytical standard and would be rigorously determined by the manufacturer. The use of such well-characterized standards is a prerequisite for generating high-quality, reliable, and reproducible data in any research or quality control setting involving this compound.
Pharmacological and Biochemical Activities of N Desbutyldronedarone Hcl in Mechanistic Research Models
In Vitro Receptor and Ion Channel Interaction Studies
Comprehensive ligand binding and selectivity profiling data for N-Desbutyldronedarone HCl against a broad panel of receptors are not extensively detailed in the currently available scientific literature. While its parent compound, dronedarone (B1670951), is known for its multi-channel blocking activity, specific affinity (Kᵢ) values and selectivity characteristics for this compound at various receptor subtypes remain to be fully elucidated. One study noted that N-Desbutyldronedarone has a weak affinity for human nuclear thyroid hormone receptors. nih.gov
Direct electrophysiological investigations of this compound in isolated cells or tissues are limited. Studies focusing on the parent drug, dronedarone, have characterized its effects on various ion currents, such as the L-type calcium current and the delayed rectifier potassium currents (IKr and IKs), in isolated cardiac myocytes. core.ac.uk However, research on chronic administration suggests that N-Desbutyldronedarone does not accumulate to electrophysiologically active concentrations in cardiac tissue, implying it may have a less pronounced direct effect on ion channels compared to its parent compound or the principal metabolite of amiodarone (B1667116). nih.gov A detailed characterization of its specific actions on ion channel kinetics using patch-clamp techniques in isolated cells is not thoroughly described in the reviewed literature.
Mechanistic Studies of Enzyme Inhibition and Activation (in vitro)
This compound has been investigated for its significant interactions with metabolic enzymes, particularly the cytochrome P450 system.
In vitro studies have demonstrated that N-Desbutyldronedarone is a potent inactivator of several key cytochrome P450 (CYP) enzymes. This activity is significant as it can underpin clinically relevant drug-drug interactions.
Cytochrome P450 Inhibition: N-Desbutyldronedarone functions as a mechanism-based inactivator of CYP3A4 and CYP3A5, with the inactivation being time-, concentration-, and NADPH-dependent. This indicates that a metabolite of N-Desbutyldronedarone forms a covalent bond with the enzyme, leading to its irreversible inhibition. The inactivation is attributed to the formation of a quinone-oxime reactive intermediate.
Furthermore, N-Desbutyldronedarone exhibits both reversible and irreversible inhibitory effects on CYP2J2, a prominent cardiac CYP450 enzyme. The irreversible inactivation also proceeds via the formation of a quinone-oxime reactive metabolite that covalently adducts to the enzyme.
Below are the reported kinetic parameters for the enzyme inactivation by N-Desbutyldronedarone.
Table 1: In Vitro Inactivation Parameters for Human CYP Enzymes by N-Desbutyldronedarone
| Enzyme | Inhibition Type | Kᵢ (μM) | kᵢₙₐ꜀ₜ (min⁻¹) | Reference |
|---|---|---|---|---|
| CYP3A4 | Irreversible (Mechanism-Based) | 6.24 | 0.099 | nih.gov |
| CYP3A5 | Irreversible (Mechanism-Based) | 5.45 | 0.056 | nih.gov |
| CYP2J2 | Reversible | 0.55 | N/A | nih.gov |
| Irreversible (Mechanism-Based) | 0.48 | 0.024 | nih.gov |
Transporter Modulation: Specific in vitro studies detailing the modulatory effects of this compound on drug transporters such as the Organic Anion Transporter 3 (OAT3) and P-glycoprotein (P-gp) are not extensively available in the reviewed literature. While its parent compound, dronedarone, is known to be a P-gp inhibitor, the direct inhibitory potential and kinetics of N-Desbutyldronedarone on these transporters have not been fully characterized.
Scientific literature from the conducted searches does not provide evidence or detailed investigations regarding the direct inhibitory or activating effects of this compound on other enzyme systems, such as Carnitine Palmitoyltransferase I (CPT1) or soluble Epoxide Hydrolase (sEH).
Cellular and Subcellular Level Investigations of Biological Effects (in vitro models)
Beyond its well-documented role as an inhibitor of CYP450 enzymes, specific investigations into the broader biological effects of this compound at the cellular and subcellular levels in various in vitro models are limited. The majority of cellular-level research has focused on the parent compound, dronedarone, to characterize its effects on cellular electrophysiology and viability. nih.govresearchgate.net Dedicated studies to map the distinct cellular impacts, subcellular distribution, or effects on cellular signaling pathways of this compound are not widely reported.
Mitochondrial Function and Bioenergetic Studies (e.g., ATP, membrane potential)
This compound has been shown to exert significant effects on mitochondrial function, a key aspect of cellular bioenergetics. Studies in differentiated rat H9c2 cardiomyocytes have demonstrated that NDBD decreases intracellular ATP content and dissipates the mitochondrial membrane potential (Δψm). oup.comnih.gov
In terms of ATP depletion, NDBD is a potent inhibitor of ATP synthesis, with an IC50 value of 1.07 µM. oup.comnih.gov This indicates a substantial interference with the processes of oxidative phosphorylation. The dissipation of the mitochondrial membrane potential is another critical indicator of mitochondrial dysfunction. NDBD was found to potently dissipate the Δψm with an IC50 of 12.8 µM. oup.comnih.gov The disruption of this potential is a key event that can lead to impaired ATP production and the initiation of apoptotic pathways. nih.govnih.gov
Further investigations have revealed that NDBD inhibits the NADH-supplemented electron transport chain (ETC) activity with an IC50 of 11.94 µM. oup.comnih.gov The ETC is a fundamental component of mitochondrial respiration and ATP production, and its inhibition can have profound effects on cellular energy metabolism. nih.gov
| Parameter | IC50 Value (µM) |
|---|---|
| Intracellular ATP Content Decrease | 1.07 |
| Mitochondrial Membrane Potential (Δψm) Dissipation | 12.8 |
| NADH-Supplemented Electron Transport Chain (ETC) Activity Inhibition | 11.94 |
Oxidative Stress and Cellular Toxicity Mechanisms (in vitro, e.g., HepG2 cells)
While direct studies on this compound-induced oxidative stress in HepG2 cells are limited, research on its parent compound, dronedarone, provides valuable insights into the potential mechanisms of cellular toxicity. In human hepatoma HepG2 cells, dronedarone has been shown to induce cytotoxicity and apoptosis. oup.comnih.govoup.com
Treatment of HepG2 cells with dronedarone resulted in a decrease in cellular ATP content, suggesting mitochondrial toxicity as a key mechanism. oup.comnih.govoup.com This mitochondrial impairment was associated with the inhibition of the respiratory chain, specifically complexes I and II. oup.comnih.gov A significant consequence of this inhibition is the mitochondrial accumulation of reactive oxygen species (ROS), a hallmark of oxidative stress. oup.comnih.gov The overproduction of ROS can lead to cellular damage and trigger apoptotic cell death. oup.comnih.gov
Studies have also demonstrated that dronedarone and its metabolite, NDBD, lead to a loss of cell viability and cytotoxicity in HepG2 cells. nih.govnih.govresearchgate.net Furthermore, both compounds were found to dissipate the mitochondrial membrane potential in a time- and concentration-dependent manner in these cells. nih.gov The reduction in mitochondrial membrane potential by NDBD was observed to approach statistical significance at a lower dose (10 μM) compared to dronedarone (30 μM), suggesting a potent effect of the metabolite on mitochondrial integrity. nih.gov
Comparative Pharmacological Profiling with Parent Dronedarone and Related Compounds (in vitro/animal models)
Comparative studies are essential to delineate the specific pharmacological profile of this compound relative to its parent drug, dronedarone, and other structurally related compounds like amiodarone and its metabolite, N-desethylamiodarone (NDEA).
In differentiated rat H9c2 cardiomyocytes, a direct comparison revealed that NDBD is a potent modulator of mitochondrial function. oup.comnih.gov While dronedarone was the most potent in decreasing intracellular ATP (IC50 = 0.49 µM), NDBD (IC50 = 1.07 µM) was more potent than amiodarone (IC50 = 1.84 µM). oup.comnih.gov In terms of dissipating the mitochondrial membrane potential, dronedarone was again the most potent (IC50 = 0.5 µM), followed by amiodarone (IC50 = 2.94 µM), NDEA (IC50 = 7.38 µM), and then NDBD (IC50 = 12.8 µM). oup.comnih.gov
Regarding the inhibition of the electron transport chain, dronedarone exhibited the strongest effect (IC50 = 3.07 µM), followed by amiodarone (IC50 = 5.24 µM), NDBD (IC50 = 11.94 µM), and NDEA (IC50 = 16.16 µM). oup.comnih.gov
In HepG2 cells, preliminary screening has indicated that both dronedarone and NDBD elicited a greater loss of viability and cytotoxicity compared to amiodarone and NDEA. nih.govnih.govresearchgate.net This suggests that the metabolic conversion of dronedarone to NDBD does not diminish its cytotoxic potential in this cell line. nih.govnih.govresearchgate.net
| Compound | Intracellular ATP Content Decrease | Mitochondrial Membrane Potential (Δψm) Dissipation | NADH-Supplemented Electron Transport Chain (ETC) Activity Inhibition |
|---|---|---|---|
| N-Desbutyldronedarone (NDBD) | 1.07 | 12.8 | 11.94 |
| Dronedarone | 0.49 | 0.5 | 3.07 |
| Amiodarone | 1.84 | 2.94 | 5.24 |
| N-Desethylamiodarone (NDEA) | 0.63 | 7.38 | 16.16 |
Computational Chemistry and in Silico Modeling for N Desbutyldronedarone Hcl Research
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to its target protein, as well as to study the dynamic behavior of the resulting complex over time. While specific studies focusing exclusively on N-Desbutyldronedarone HCl are limited, a wealth of research on its parent compound, dronedarone (B1670951), provides a strong basis for understanding its interactions with various ion channels and receptors. Dronedarone itself is known to be a multichannel blocker, and its activity is crucial for its antiarrhythmic effects.
Protein-Ligand Binding Site Analysis
Protein-ligand binding site analysis aims to identify the specific amino acid residues within a receptor's binding pocket that interact with a ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for the ligand's affinity and selectivity. For dronedarone, and by extension N-Desbutyldronedarone, the primary targets are cardiac ion channels, including sodium, potassium, and calcium channels.
Potassium Channels: Dronedarone has been shown to inhibit various potassium channels, which are crucial for cardiac repolarization. Molecular docking studies on homologous protein models can predict the binding poses of N-Desbutyldronedarone within the pore-forming domains of these channels, highlighting key interactions that contribute to channel blockade.
Sodium and Calcium Channels: Similar docking approaches can be applied to model the interaction of N-Desbutyldronedarone with voltage-gated sodium and calcium channels. Understanding these interactions is vital for explaining its effects on cardiac conduction and contractility.
These in silico analyses, by predicting the binding modes, can guide site-directed mutagenesis studies to experimentally validate the key residues involved in the binding of N-Desbutyldronedarone.
Conformational Landscape Studies
The biological activity of a molecule is not solely determined by its static structure but also by its conformational flexibility. Conformational landscape studies, often performed using molecular dynamics simulations, explore the different shapes a molecule can adopt and their relative energies.
MD simulations of N-Desbutyldronedarone in solution can reveal its preferred conformations. This information is crucial for understanding how the molecule might adapt its shape to fit into the binding sites of different biological targets. Furthermore, simulations of the N-Desbutyldronedarone-protein complex can provide insights into the dynamic nature of their interaction, including how the protein structure might change upon ligand binding and the stability of the binding pose over time.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.
While specific QSAR studies on N-Desbutyldronedarone are not extensively published, the principles of QSAR can be applied to understand how structural modifications affect its activity. For instance, a QSAR model could be developed using a dataset of dronedarone analogs to predict their affinity for a particular ion channel. The model would use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to quantify the chemical features of the molecules and relate them to their biological activity.
Similarly, QSPR models can be used to predict important physicochemical properties of N-Desbutyldronedarone, such as its solubility, lipophilicity (logP), and plasma protein binding. These properties are critical for its pharmacokinetic profile.
Physiologically Based Pharmacokinetic (PBPK) Modeling for Mechanistic Drug-Drug Interaction Predictions
Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful computational tool that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body based on its physicochemical properties and physiological parameters. PBPK models are particularly valuable for predicting drug-drug interactions (DDIs).
Recent research has focused on the development of PBPK models for both dronedarone and its active metabolite, N-Desbutyldronedarone, to predict their complex DDI potential. nih.govnih.gov A "middle-out" approach is often utilized, combining in vitro data, in silico predictions, and clinical data to build and validate the model. nih.gov
These models have been successfully used to simulate the pharmacokinetics of N-Desbutyldronedarone and to predict the impact of co-administered drugs that are substrates or inhibitors of cytochrome P450 enzymes, particularly CYP3A4, which is the primary enzyme responsible for the metabolism of dronedarone. nih.govnih.gov For example, a PBPK model was developed and verified to prospectively simulate the DDI between dronedarone/N-Desbutyldronedarone and the anticoagulant rivaroxaban. nih.gov The model accurately predicted a clinically significant interaction, suggesting the need for dose adjustments. nih.gov
The table below summarizes key aspects of a PBPK model for N-Desbutyldronedarone.
| Model Component | Description | Relevance to N-Desbutyldronedarone |
| Physicochemical Properties | Molecular weight, logP, pKa, solubility | These parameters govern the absorption and distribution of the compound. |
| In Vitro Metabolism Data | Data from human liver microsomes or recombinant enzymes | Used to determine the intrinsic clearance and metabolic pathways, primarily via CYP3A4. |
| Transporter Interactions | Data on interactions with transporters like P-glycoprotein (P-gp) | Important for predicting absorption and elimination. |
| Physiological Parameters | Organ blood flows, tissue volumes, enzyme abundances | These parameters define the virtual patient population in the simulation. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. nih.govnih.gov This information can be used to understand its reactivity, metabolic stability, and spectroscopic properties.
For this compound, quantum chemical calculations can be employed to:
Determine the molecular geometry: Optimize the three-dimensional structure of the molecule to its lowest energy state.
Calculate electronic properties: Determine properties such as the distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap can provide an indication of the molecule's chemical reactivity and kinetic stability.
Predict sites of metabolism: The reactivity of different atoms in the molecule can be predicted, which can help in identifying the most likely sites for metabolic attack by enzymes like CYP3A4.
Simulate spectroscopic properties: Predict infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the structural characterization of the molecule.
By providing a fundamental understanding of the electronic properties of this compound, quantum chemical calculations can complement other computational methods and experimental studies to provide a comprehensive picture of its chemical behavior and pharmacological activity.
Emerging Research Directions and Future Perspectives for N Desbutyldronedarone Hcl in Pharmaceutical Sciences
Novel Applications as a Probe or Reference Compound in Drug Discovery Research
The well-characterized metabolic profile of N-Desbutyldronedarone makes it a valuable tool in drug discovery and preclinical development. Its primary role in this domain is as a reference standard for pharmacokinetic and drug metabolism studies. The development of analytical methods for the simultaneous quantification of dronedarone (B1670951) and N-desbutyldronedarone allows researchers to accurately assess the metabolic fate of the parent drug. nih.gov
Furthermore, N-Desbutyldronedarone serves as a specific probe for investigating the activity of particular enzyme systems. Research has shown that N-Desbutyldronedarone itself is further metabolized, primarily by monoamine oxidase A (MAO-A), and to a lesser extent by cytochrome P450 enzymes CYP2C8 and CYP1A1. nih.gov This makes it a useful compound for studying the activity of these specific enzymes in vitro. Additionally, studies have highlighted the inhibitory effects of N-desbutyldronedarone on CYP3A4 and CYP2J2, suggesting its potential use as a reference inhibitor in studies investigating drug-drug interactions involving these key metabolic enzymes. researchgate.net By using N-Desbutyldronedarone, researchers can explore the impact of new chemical entities on these metabolic pathways, aiding in the early identification of potential drug interactions.
| Compound | Application in Research | Key Enzymes Involved |
| N-Desbutyldronedarone HCl | Reference standard in pharmacokinetic studies | N/A |
| Metabolic probe for enzyme activity | MAO-A, CYP2C8, CYP1A1 | |
| Reference inhibitor for DDI studies | CYP3A4, CYP2J2 |
Integration into Systems Biology Approaches for Drug Metabolism Research
Systems biology, which seeks to provide a holistic and quantitative understanding of complex biological systems, offers a powerful framework for integrating the extensive data available on dronedarone and N-Desbutyldronedarone metabolism. nih.gov This approach allows for the development of predictive models that can simulate the metabolic behavior of dronedarone under various physiological and pathological conditions. nih.gov
In vitro metabolism studies have meticulously mapped the enzymatic pathways involved in the formation and subsequent breakdown of N-Desbutyldronedarone. nih.gov Data from studies using human liver microsomes, hepatocytes, and recombinant enzymes have identified the critical roles of CYP3A4 in its formation from dronedarone, and MAO-A in its further metabolism. nih.govresearchgate.net
By incorporating these detailed kinetic parameters and enzyme contributions into systems biology models, researchers can:
Predict the impact of genetic polymorphisms in metabolic enzymes on N-Desbutyldronedarone exposure.
Simulate complex drug-drug interactions that may not be apparent from simple in vitro tests.
Understand how disease states, such as hyperlipidemia, can alter the metabolic profile of dronedarone and the formation of its metabolites. researchgate.net
This integration moves beyond a reductionist view of single-enzyme kinetics to a more comprehensive understanding of the metabolic network, ultimately enhancing the ability to predict clinical outcomes and personalize therapy.
Methodological Advancements in Analytical and Mechanistic Research Techniques
The need for accurate quantification of N-Desbutyldronedarone in biological matrices has driven advancements in analytical chemistry. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques employed. nih.gov
Recent research has focused on developing and validating simple, isocratic HPLC-UV methods as a cost-effective alternative to more complex LC-MS/MS techniques for therapeutic drug monitoring. nih.gov These methods have been optimized for the simultaneous determination of both dronedarone and N-desbutyldronedarone in human plasma. Key aspects of these advanced methods include efficient sample preparation, chromatographic separation, and sensitive detection.
Table of Optimized HPLC-UV Method Parameters
| Parameter | Details | Reference |
|---|---|---|
| Sample Preparation | Liquid-liquid extraction using methyl tert-butyl ether from alkalized plasma (pH 11.5-11.8). | researchgate.net |
| Chromatography | Isocratic HPLC with a C18 or LC-CN column. | nih.govresearchgate.net |
| Mobile Phase | A mixture of CH₃OH:CH₃CN:H₂O:0.5 M KH₂PO₄ (170:85:237.2:7.8 v/v) + 0.1 mL 85% H₃PO₄. | nih.govresearchgate.net |
| Flow Rate | 1.8 mL/min. | nih.gov |
| UV Detection Wavelength | 290 nm. | nih.gov |
| Calibration Range | 10–1000 ng/mL for N-Desbutyldronedarone. | nih.gov |
| Retention Time | 4.0 min. | nih.gov |
These robust analytical methods are crucial for supporting pharmacokinetic studies, therapeutic drug monitoring, and adherence assessments in clinical practice. nih.gov The continuous refinement of these techniques, aiming for higher sensitivity, selectivity, and efficiency, will further support the exploration of N-Desbutyldronedarone's role in research and clinical settings. nih.gov
Q & A
Basic Research Questions
Q. What analytical methods are validated for quantifying N-Desbutyldronedarone HCl in biological matrices, and how are they optimized to minimize matrix interference?
- Methodology : Use reversed-phase HPLC with UV detection, as described for structurally similar compounds like nefazodone HCl. Key steps include:
- Sample preparation: Protein precipitation with acetonitrile (1:3 v/v) to isolate the analyte .
- Chromatographic conditions: C18 column (4.6 × 150 mm, 5 µm), mobile phase (acetonitrile:phosphate buffer, pH 3.0), flow rate 1.0 mL/min, detection at 254 nm .
- Validation: Assess linearity (1–100 µg/mL), precision (RSD <5%), and recovery (>85%) using spiked plasma samples .
- Rationale : Matrix effects (e.g., plasma proteins) can alter ionization efficiency; internal standardization (e.g., deuterated analogs like [2H6]-N-Desbutyldronedarone HCl) improves accuracy .
Q. How does the metabolic conversion of dronedarone to this compound influence its pharmacokinetic (PK) profile?
- Methodology : Conduct in vitro hepatic microsomal assays to quantify CYP3A4-mediated N-dealkylation rates. Compare metabolite formation kinetics (Km, Vmax) across species (human vs. rat) to extrapolate clinical PK .
- Data Interpretation : this compound exhibits prolonged half-life (t1/2 ≈ 30 hrs) due to reduced plasma clearance, necessitating dose adjustments in polypharmacy scenarios .
Q. What synthetic routes yield high-purity this compound, and how are intermediates characterized?
- Methodology :
- Route 1: Direct HCl salt formation from N-Desbutyldronedarone free base in ethanol/ethyl acetate .
- Route 2: Multi-step synthesis starting from dronedarone via selective dealkylation .
Advanced Research Questions
Q. How can physiologically based pharmacokinetic (PBPK) models predict drug-drug interactions (DDIs) involving this compound and CYP3A4 modulators?
- Methodology :
- Develop a PBPK model (e.g., Simcyp®) incorporating parameters: tissue distribution (logP = 3.2), plasma protein binding (90%), and enzyme kinetics (CYP3A4 Km = 15 µM) .
- Validate against clinical DDI data (e.g., with rivaroxaban) to simulate AUC changes under co-administration .
- Challenges : Inter-individual variability in CYP3A4 expression requires population-based simulations (Monte Carlo methods) .
Q. What experimental designs address contradictory data on this compound’s cardiotoxicity in preclinical models?
- Methodology :
- In vivo telemetry in conscious rodents: Compare QT prolongation at therapeutic (0.5 mg/kg) vs. supratherapeutic doses (5 mg/kg) under controlled electrolyte conditions .
- In vitro hERG assay: Use patch-clamp techniques to quantify IC50 shifts in the presence of metabolic inhibitors (e.g., ketoconazole) .
Q. How do polymorphic variations in CES1 (carboxylesterase 1) affect this compound’s metabolic stability across ethnic populations?
- Methodology :
- Genotype-phenotype correlation: Express CES1 variants (e.g., CES1 G143E) in HEK293 cells and measure hydrolysis rates .
- Population PK analysis: Stratify clinical trial data by CES1 haplotype to identify outliers in metabolite exposure .
- Implications : CES1 polymorphisms may necessitate personalized dosing in Asian cohorts (higher prevalence of loss-of-function alleles) .
Methodological Frameworks
- PICO Framework : For DDI studies, define:
- FINER Criteria : Ensure questions are F easible (e.g., access to synthetic standards), I nteresting (mechanistic insights into toxicity), N ovel (unexplored ethnic variability), E thical (animal model justification), and R elevant (clinical safety) .
Data Presentation Guidelines
- Tables : Report PK parameters (Cmax, t1/2, AUC) with SD/CI; highlight inter-study variability .
- Figures : Use line graphs for concentration-time profiles and boxplots for population PK data .
- Ethical Compliance : For human studies, specify IRB approval, informed consent, and data anonymization (e.g., using unique identifiers instead of medical record numbers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
